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molecular formula C9H12O4 B2450278 4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy- CAS No. 943750-76-3

4H-Pyran-4-one, 2-(hydroxymethyl)-5-propoxy-

Cat. No. B2450278
M. Wt: 184.191
InChI Key: YBDOGBLJVCCXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

A mixture of kojic acid (28.4 g, 0.20 mole), 120 mL of N,N-dimethylformamide, potassium carbonate powder (27.6 g, 0.20 mole), potassium iodide (1.66 g, 0.01 mole), and 1-bromopropane (24.6 g, 0.20 mole) is stirred for 15 minutes at ambient temperature then stirred at 90° C. for 3 hours. The reaction mixture is cooled, evaporated to dryness in vacuo and then portioned between water and chloroform. The aqueous layer is extracted with chloroform (3×100 mL) and ethyl acetate (6×100 mL). The combined organics were dried with sodium sulfate and passed through a pad of magnesol and silica gel eluting with ethyl acetate. The eluate is evaporated in vacuo and crystallized with hexane/ethyl acetate (2/1) to give an off-white solid, 22.60 g, (61%); MS (ES+): m/z 185.3 (M+H).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Br[CH2:20][CH2:21][CH3:22]>CN(C)C=O>[OH:10][CH2:9][C:2]1[O:3][CH:4]=[C:5]([O:8][CH2:20][CH2:21][CH3:22])[C:6](=[O:7])[CH:1]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.66 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
24.6 g
Type
reactant
Smiles
BrCCC
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 15 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred at 90° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with chloroform (3×100 mL) and ethyl acetate (6×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The eluate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized with hexane/ethyl acetate (2/1)
CUSTOM
Type
CUSTOM
Details
to give an off-white solid, 22.60 g, (61%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OCC=1OC=C(C(C1)=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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